2-Hydroxy-3-(methylthio)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFRJRLPHLHRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576283 | |
| Record name | 2-Hydroxy-3-(methylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15592-42-4 | |
| Record name | 2-Hydroxy-3-(methylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(methylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Investigations of 2 Hydroxy 3 Methylthio Propanoic Acid
Chiral Recognition and Enantiomeric Resolution Methodologies
The separation of a racemic mixture of 2-Hydroxy-3-(methylthio)propanoic acid into its individual enantiomers is a critical step in studying the properties of each stereoisomer. The most common method for chiral resolution involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. wikipedia.orgbeilstein-archives.org
One widely used technique is diastereomeric salt crystallization . This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). wikipedia.org The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of the acid can be recovered by removing the resolving agent. The efficiency of this method is dependent on the choice of the resolving agent and the crystallization conditions. nih.govresearchgate.net
Another powerful technique for enantiomeric resolution is enzymatic resolution . This method utilizes the stereoselectivity of enzymes, such as lipases, which can selectively catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, lipase (B570770) PS from Pseudomonas cepacia has been used for the resolution of related hydroxy acid esters through enantioselective acylation. rsc.org Similarly, immobilized Candida antarctica lipase B (CALB) has been effective in resolving other β-hydroxy esters. technion.ac.ilnih.gov The unreacted enantiomer can then be separated from the product.
Chiral chromatography is a direct method for separating enantiomers. csfarmacie.cz High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. csfarmacie.cz For instance, the enantiomers of the structurally similar (S)-2-Hydroxy-4-(methylthio)butyric acid have been separated using a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com Chirobiotic TAG columns have also been employed for the chiral separation of the enantiomers of 2-hydroxy-4-(methylthio)butanoic acid (HMB). longdom.org
Table 1: Illustrative Methodologies for Chiral Resolution
| Method | Resolving Agent/Stationary Phase | Principle of Separation | Key Considerations |
| Diastereomeric Salt Crystallization | Chiral Amines (e.g., (R)- or (S)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities. wikipedia.orgmdpi.com | Selection of appropriate resolving agent and solvent system is crucial for efficient separation. nih.gov |
| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective enzymatic reaction (e.g., acylation or hydrolysis) of one enantiomer. technion.ac.ilnih.gov | Enzyme stability, activity, and enantioselectivity are key parameters. rsc.org |
| Chiral HPLC | Chiral Stationary Phases (e.g., Newcrom R1, Chirobiotic TAG) | Differential interaction of enantiomers with the chiral stationary phase. sielc.comlongdom.org | The choice of chiral column and mobile phase composition is critical for achieving good resolution. csfarmacie.cz |
Asymmetric Synthesis Approaches to Specific Stereoisomers
To avoid the inherent 50% loss in classical resolution, asymmetric synthesis methods are employed to directly produce a specific enantiomer of this compound. These methods create the chiral center in a controlled manner, leading to an excess of the desired stereoisomer.
A primary strategy is the asymmetric reduction of the corresponding α-keto acid , 2-oxo-4-(methylthio)butanoic acid. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The use of chiral ligands in conjunction with metal catalysts, such as rhodium or iridium, can facilitate the enantioselective addition of hydrogen across the carbonyl group. nih.gov While specific applications to 2-oxo-4-(methylthio)butanoic acid are not widely reported, this approach is a well-established method for the synthesis of α-hydroxy acids.
Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, chiral auxiliaries can be used to direct the stereoselective alkylation or other modifications of a precursor molecule. nih.gov
Stereospecific synthesis from a chiral starting material is also a viable route. For instance, the stereospecific synthesis of a complex derivative of 3-(methylthio)propanoic acid has been demonstrated, where the absolute stereochemistry was controlled and assigned. nih.gov In biological systems, the conversion of D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine occurs via a stereospecific pathway involving different enzymes. nih.gov This highlights the potential for biocatalytic approaches to synthesize specific enantiomers. nih.gov
Table 2: Conceptual Approaches for Asymmetric Synthesis
| Approach | Key Reagent/Catalyst | Mechanism | Potential Outcome |
| Asymmetric Reduction of α-Keto Acid | Chiral Metal Catalysts (e.g., Rh-WingPhos) nih.gov | Enantioselective hydrogenation of the ketone functionality. | High enantiomeric excess of the desired hydroxy acid enantiomer. |
| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliaries, etc. nih.gov | Diastereoselective reaction controlled by the chiral auxiliary, followed by its removal. | Formation of the target enantiomer with high stereochemical purity. |
| Stereospecific Biocatalysis | Dehydrogenases/Oxidases | Enzyme-catalyzed reaction that proceeds with a specific stereochemical course. nih.gov | Production of a single enantiomer from a prochiral or racemic substrate. |
Stereochemical Purity Analysis Techniques in Research
The determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is essential to validate the success of a resolution or an asymmetric synthesis.
Chiral chromatography , particularly chiral HPLC and gas chromatography (GC), is a primary tool for this analysis. csfarmacie.czlibretexts.org By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. For instance, chiral GC has been used to separate the enantiomers of related compounds. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing or solvating agents is another powerful method. drpress.org A common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govumn.edu When a racemic alcohol reacts with a single enantiomer of Mosher's acid, a mixture of diastereomeric esters is formed. umn.edu These diastereomers exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net Chiral solvating agents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum without the need for covalent derivatization.
Capillary electrophoresis (CE) is another technique that has been applied to the analysis of the methionine hydroxy analogue, providing a rapid method for its determination. lumexinstruments.com
Table 3: Techniques for Stereochemical Purity Analysis
| Technique | Principle | Information Obtained |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. csfarmacie.cz | Quantitative determination of the ratio of enantiomers (enantiomeric excess). |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral column. libretexts.org | Enantiomeric excess of volatile derivatives. |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR signals. nih.govumn.edu | Determination of enantiomeric excess by integration of diastereomeric signals. researchgate.net |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a chiral selector-containing buffer. lumexinstruments.com | Separation and quantification of enantiomers. |
Advanced Synthetic Methodologies for 2 Hydroxy 3 Methylthio Propanoic Acid
Chemo-Synthetic Pathways and Reaction Optimization
The synthesis of 2-Hydroxy-3-(methylthio)propanoic acid, a compound structurally analogous to the amino acid methionine, has been approached through various chemical strategies. These methods focus on the efficient construction of the carbon-sulfur bond and the introduction of the hydroxyl and carboxylic acid functionalities.
Carbon-Sulfur Bond Formation Strategies
A prevalent industrial method for synthesizing the racemic form of this compound begins with acrolein. wikipedia.org This process involves the conjugate addition of methanethiol (B179389) to acrolein, forming 3-(methylthio)propanal. wikipedia.orggoogle.com This initial step efficiently establishes the crucial carbon-sulfur bond.
An alternative and more advanced strategy involves the free radical addition of a mercaptan to a nonconjugated olefinic substrate. google.com This approach circumvents the use of acrolein. For instance, methyl mercaptan can be added to 2-hydroxy-3-butenoic acid or its esters. google.com This reaction is typically initiated by a free radical initiator. In one example, the reaction between methyl 2-hydroxy-3-butenoate and methyl mercaptan was conducted in a metal reaction vessel and agitated for 5 hours at a temperature between 50°C and 60°C, yielding methyl 2-hydroxy-4-(methylthio)butanoate. google.com
The optimization of these reactions is critical for achieving high yields and purity. In the acrolein-based method, the initial Michael addition is often catalyzed by an organic amine, such as pyridine. google.com For the free radical addition pathway, controlling the temperature and pressure is essential for maximizing the yield of the desired thioether. google.com
Hydroxylation and Carboxylic Acid Functionalization Techniques
Following the formation of the carbon-sulfur bond, the subsequent steps focus on introducing the alpha-hydroxy and carboxylic acid groups. In the conventional synthesis starting from acrolein, the intermediate 3-(methylthio)propanal is reacted with hydrogen cyanide to form 2-hydroxy-4-(methylthio)butanenitrile (HMBN). wikipedia.orggoogle.com This cyanohydrin formation simultaneously introduces the hydroxyl group and a nitrile, which serves as a precursor to the carboxylic acid.
The final and critical step is the hydrolysis of the nitrile group in HMBN to a carboxylic acid. This transformation is typically achieved by heating with a strong mineral acid, such as sulfuric acid or hydrochloric acid. google.com The optimization of this hydrolysis is crucial to maximize the yield of the final product and minimize side reactions. A two-stage hydrolysis process using sulfuric acid has been developed to improve efficiency. Initially, HMBN is treated with 50-70% sulfuric acid at a lower temperature (e.g., 50°C) to form the intermediate 2-hydroxy-4-methylthiobutyramide. google.com Subsequently, the reaction temperature is raised to 70-120°C, and the sulfuric acid concentration is adjusted to 30-50% to complete the hydrolysis to this compound. google.com
In the alternative pathway using 2-hydroxy-3-butenoic acid derivatives, the hydroxyl and carboxyl functionalities (or its ester form) are already present in the starting material. If an ester is used, a final hydrolysis step is required to yield the free carboxylic acid. For example, methyl 2-hydroxy-4(methylthio)butanoate can be hydrolyzed by heating with a 50% sulfuric acid solution at 60°C for several hours. google.com
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a powerful alternative to traditional chemical synthesis, enabling the production of specific enantiomers of this compound under mild conditions. These methods leverage the high specificity of enzymes to achieve high yields and enantiopurity.
Enzyme Identification and Characterization for Conversion Reactions
The enzymatic conversion of racemic this compound (also known as HMTBA or HMBA) to L-methionine has been studied, revealing stereospecific enzymes that could be harnessed for synthesis. In chicks, the conversion of the L-isomer of HMTBA is catalyzed by L-2-hydroxy acid oxidase, a flavoenzyme found in the peroxisomes of the liver and kidney. nih.govrsc.org The D-isomer is converted by a different enzyme, D-2-hydroxy acid dehydrogenase, which is located in the mitochondria and found in a wide range of tissues. nih.govrsc.org
For the synthesis of enantiopure HMTBA, an artificially designed biocatalytic cascade has been developed. researchgate.net This system utilizes an L-amino acid deaminase (L-AAD) to convert L-methionine into the intermediate α-keto-γ-methylthiobutyric acid (KMTB). researchgate.net Subsequently, KMTB is stereoselectively reduced to either (R)- or (S)-HMTBA using an R-specific or S-specific lactate (B86563) dehydrogenase (LDH), respectively. A formate (B1220265) dehydrogenase is included in the system to regenerate the necessary NADH cofactor. researchgate.net
Whole-Cell Biotransformation Approaches
To create a more robust and industrially viable process, the aforementioned enzyme cascade has been implemented in a whole-cell system using engineered Escherichia coli. researchgate.net This approach avoids the need for costly purification of individual enzymes. Two separate engineered E. coli strains are typically used in a modular fashion. The first strain contains the "basic module," which is the L-amino acid deaminase responsible for converting L-methionine to KMTB. The second strain contains one of two "extender modules," each comprising an R- or S-specific lactate dehydrogenase and a formate dehydrogenase for the stereoselective reduction of KMTB. researchgate.net
This whole-cell biotransformation is performed in a one-pot, two-stage process. In the first stage, the E. coli strain with the L-amino acid deaminase converts L-methionine to KMTB. In the second stage, the E. coli strain with the appropriate lactate dehydrogenase is added to produce the desired enantiomer of HMTBA. researchgate.net This method has demonstrated high efficiency, achieving significant titers and yields for both (R)- and (S)-HMTBA.
| Product | Substrate Concentration (g/L) | Final Titer (g/L) | Molar Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| (R)-HMTBA | 100 (L-Methionine) | 97.6 | 96.9 | pH 7.5, 25°C, 1 L scale |
| (S)-HMTBA | 100 (L-Methionine) | 96.4 | 95.8 | pH 7.5, 25°C, 1 L scale |
Isolation and Purification Protocols in Academic Synthesis
The purification of this compound from a reaction mixture or biological matrix is crucial for obtaining a product of high purity for analytical and research purposes. Standard laboratory techniques involve extraction and chromatography.
A common approach for isolating the compound from an aqueous solution, such as a reaction hydrolysate or a biological sample, begins with sample preparation. This can involve lyophilization (freeze-drying) to remove water, followed by extraction of the residue with an organic solvent like methanol (B129727) or acetone. chromatographyonline.com The mixture is typically agitated and sonicated to ensure complete extraction, after which the solid impurities are removed by centrifugation. chromatographyonline.com The resulting supernatant, containing the desired compound, is then concentrated, often under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for further purification. chromatographyonline.com
For high-purity isolation, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method. spectroscopyonline.com This technique separates compounds based on their hydrophobicity.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (25 cm x 4.6 mm, 5-μm particle size) |
| Mobile Phase | Water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid |
| Elution Mode | Isocratic or Gradient |
| Example Isocratic Condition | 20:80 (v/v) water:acetonitrile with 0.1% trifluoroacetic acid |
| Example Gradient Condition | Start with 100% water (0.1% TFA), ramp to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes |
| Detection | UV absorbance at 210 nm |
Following chromatographic separation, the fractions containing the purified this compound are collected. The solvent is then removed, typically by evaporation under reduced pressure, to yield the final, purified compound.
Biochemical Roles and Metabolic Fluxes of 2 Hydroxy 3 Methylthio Propanoic Acid and Analogues
Involvement in Non-Human Organismal Metabolic Pathways
Microbial Metabolism and Biosynthetic Routes
2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is known to be utilized by various microorganisms, particularly within the rumen of ruminant animals. The microbial population in the rumen can metabolize HMTBA, incorporating it into their own metabolic pathways. Studies have shown that supplementing animal feed with HMTBA can influence the composition and activity of the gut microbiota.
In ruminants, a portion of HMTBA is utilized by rumen microorganisms for the synthesis of microbial protein. google.com This process involves the conversion of HMTBA into methionine, which is then incorporated into microbial biomass. The isopropyl ester of HMTBA (HMBi) is designed to be partially absorbed through the rumen wall, with the remaining portion being hydrolyzed to HMTBA and utilized by the microbial population. google.com This microbial utilization can alter the ruminal fermentation patterns, including the production of volatile fatty acids (VFAs). For instance, supplementation with HMBi has been shown to decrease the concentrations of ammonia-nitrogen, propionate, isobutyrate, and isovalerate in the cecum of beef cattle, suggesting a shift in microbial metabolic activity. google.com
Research has also indicated that HMTBA supplementation can lead to an increased abundance of certain bacterial pathways in the rumen related to the metabolism of amino acids, carbohydrates, and lipids. google.com Specifically, pathways for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine, as well as cysteine and methionine metabolism, have been observed to be more abundant with HMTBA supplementation. google.com
Enzymatic Interconversions in Animal Models (e.g., Ruminant Epithelia)
In animal models, particularly in ruminants and poultry, HMTBA is efficiently converted to L-methionine. This conversion is a critical step for its utilization as a methionine substitute in animal nutrition. The process is stereospecific, involving different enzymes for the D- and L-isomers of HMTBA. hmdb.ca
The D-isomer of HMTBA is converted to its keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMB), by the action of a mitochondrial D-2-hydroxy acid dehydrogenase. hmdb.ca Subsequently, KMB is transaminated to L-methionine. The L-isomer of HMTBA is oxidized to KMB by L-2-hydroxy acid oxidase, a flavoenzyme located in the peroxisomes of the liver and kidney. hmdb.ca
Studies in chicks have demonstrated that the small intestine is capable of converting DL-HMTBA to L-methionine. medchemexpress.com This conversion allows the enterocytes to utilize the resulting L-methionine for the synthesis of other sulfur-containing amino acids, such as cysteine and taurine (B1682933). medchemexpress.com In fact, it has been observed that the production of cysteine and taurine in chicken enterocytes is higher when HMTBA is the source of methionine compared to L-methionine itself. medchemexpress.com This suggests that HMTBA is preferentially directed towards the transsulfuration pathway. researchgate.net
Enzyme Systems Catalyzing Transformations
Characterization of Oxidoreductases and Dehydrogenases
The enzymatic conversion of HMTBA to L-methionine is primarily initiated by oxidoreductases and dehydrogenases that act on the different stereoisomers of HMTBA.
D-2-hydroxy acid dehydrogenase: This mitochondrial enzyme is responsible for the oxidation of D-HMTBA to KMB. hmdb.ca It has been identified in various tissues in chicks, including the intestinal mucosa and skeletal muscle, indicating a widespread capability for D-HMTBA utilization. hmdb.ca
L-2-hydroxy acid oxidase: This peroxisomal flavoenzyme catalyzes the oxidation of L-HMTBA to KMB. hmdb.ca Its activity is predominantly found in the liver and kidneys. hmdb.ca
The subsequent conversion of KMB to L-methionine is carried out by transaminases.
Table 1: Key Enzymes in the Conversion of HMTBA to L-Methionine
| Enzyme | Substrate (Isomer) | Product | Cellular Location |
| D-2-hydroxy acid dehydrogenase | D-HMTBA | 2-keto-4-(methylthio)butanoic acid (KMB) | Mitochondria |
| L-2-hydroxy acid oxidase | L-HMTBA | 2-keto-4-(methylthio)butanoic acid (KMB) | Peroxisomes |
| Transaminases | 2-keto-4-(methylthio)butanoic acid (KMB) | L-Methionine | Cytosol/Mitochondria |
Hydrolases and Transferases in Related Pathways
While the primary conversion of HMTBA involves oxidoreductases and transaminases, hydrolases and transferases play crucial roles in the broader context of sulfur amino acid metabolism.
Hydrolases: In the methionine salvage pathway, S-adenosylhomocysteine (SAH) hydrolase is a key enzyme that cleaves SAH into adenosine (B11128) and homocysteine. wikipedia.org This reaction is essential for regenerating homocysteine, which can then be remethylated to methionine.
Transferases: Several transferases are central to the methionine cycle and related pathways. Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. wikipedia.org SAM is the primary methyl donor for numerous methylation reactions catalyzed by methyltransferases. wikipedia.org In the transsulfuration pathway, cystathionine-β-synthase and cystathionine-γ-lyase are transferases that lead to the synthesis of cysteine from homocysteine. nih.gov Betaine-homocysteine S-methyltransferase (BHMT) is another important transferase that remethylates homocysteine to methionine using betaine (B1666868) as the methyl donor. nih.gov
Precursor and Intermediate Roles in Sulfur Amino Acid Cycles
HMTBA serves as a direct precursor to L-methionine, thereby feeding into the entire sulfur amino acid metabolic network. hmdb.ca Once converted to L-methionine, it participates in several key metabolic cycles.
The methionine cycle begins with the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase. nih.gov SAM then donates its methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH). wikipedia.org SAH is hydrolyzed to homocysteine, which can either be remethylated back to methionine to complete the cycle or enter the transsulfuration pathway. wikipedia.org
In the transsulfuration pathway , homocysteine is irreversibly converted to cysteine. nih.gov This pathway involves the condensation of homocysteine and serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. nih.gov Cysteine is a precursor for the synthesis of important molecules like glutathione (B108866) and taurine. wikipedia.org Studies have suggested that HMTBA preferentially shunts methionine into the transsulfuration pathway, leading to increased production of antioxidant metabolites. researchgate.net
The methionine salvage pathway regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis from SAM. nih.gov Interestingly, research in chicks has proposed that HMTBA is a naturally occurring intermediate in this salvage pathway, being synthesized from MTA. nih.gov This naturally formed HMTBA can then be converted to L-methionine, highlighting its integral role as an intermediate in methionine metabolism. nih.gov
Advanced Analytical Characterization of 2 Hydroxy 3 Methylthio Propanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 2-Hydroxy-3-(methylthio)propanoic acid from complex matrices and accurately determining its concentration. The selection and development of these methods are contingent on the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound, also known as methionine hydroxy analog (MHA). acs.orgchromatographyonline.com Method development centers on optimizing the separation from interfering compounds and achieving a sensitive and reproducible analysis.
Reversed-phase (RP) HPLC is the most common approach. nih.govshimadzu.com The separation is typically achieved on a C18 or a more polar-modified column, which is suitable for retaining polar analytes like organic acids. chromatographyonline.comlcms.cz The mobile phase composition is a critical parameter. Since organic acids can dissociate, controlling the pH of the mobile phase is essential for consistent retention and peak shape. nih.gov An acidic mobile phase, often a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid (TFA), is used to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the RP column. chromatographyonline.comnih.gov
Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, typically around 210 nm, where the carboxyl group exhibits absorbance. acs.orgub.edu
A typical HPLC method for the analysis of this compound might involve the following conditions:
| Parameter | Condition | Source |
| Column | Reversed-Phase C18, 5 µm (e.g., 250 mm x 4.6 mm) | chromatographyonline.com |
| Mobile Phase | Isocratic or gradient elution with water and acetonitrile (B52724) containing 0.1% Trifluoroacetic Acid (TFA). | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | acs.org |
| Detection | UV at 210 nm | acs.orgnih.gov |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
This table is interactive. Users can sort and filter the data.
Quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the peak area of the analyte in a sample to this curve. acs.org Sample preparation may involve simple dilution or more complex extraction procedures, such as protein precipitation for biological matrices like bovine serum, followed by filtration before injection. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
This compound is a non-volatile compound due to its polar hydroxyl and carboxylic acid functional groups. nih.govsigmaaldrich.com Therefore, direct analysis by Gas Chromatography (GC) is not feasible. For GC-MS analysis, derivatization is required to convert the non-volatile analyte into a volatile and thermally stable derivative. libretexts.org
Common derivatization strategies for compounds containing hydroxyl and carboxyl groups include:
Silylation: This is a widely used method where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govlibretexts.orglipidmaps.org
Alkylation/Esterification: This involves converting the carboxylic acid to an ester (e.g., methyl ester) and the hydroxyl group to an ether. nih.gov
Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivative from other volatile components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative, providing a unique mass spectrum that serves as a fingerprint for identification.
Alternatively, GC-MS is highly effective for analyzing volatile compounds that may arise from the degradation of this compound or its parent compound, methionine. nih.govresearchgate.net Catabolism of methionine can produce a range of volatile sulfur compounds (VSCs) such as methanethiol (B179389), dimethyl sulfide, and dimethyl disulfide. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the identification and semi-quantification of these volatile analytes. nih.govresearchgate.net
| Technique | Approach | Target Analytes | Source |
| GC-MS | Silylation (e.g., with BSTFA) followed by GC separation and MS detection. | Derivatized this compound | libretexts.orglipidmaps.org |
| HS-SPME-GC-MS | Extraction of volatile compounds from the headspace above a sample, followed by GC-MS analysis. | Volatile sulfur compounds (e.g., methanethiol, DMDS) from degradation. | nih.govresearchgate.net |
This table is interactive. Users can sort and filter the data.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (D and L forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them to determine the enantiomeric excess (e.e.) in a sample. sigmaaldrich.com
Direct separation of enantiomers is achieved using chiral chromatography, most commonly chiral HPLC. nih.govphenomenex.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
Several types of CSPs are effective for the separation of chiral acids:
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD) are widely used and show broad enantioselectivity for many classes of compounds, including carboxylic acids. researchgate.netakjournals.com
Protein-based CSPs: Immobilized proteins, such as human serum albumin (HSA) or α1-acid glycoprotein (B1211001) (AGP), can provide excellent chiral recognition for acidic compounds. nih.gov
Pirkle-type CSPs: These are based on a small chiral molecule (like an amino acid derivative) bonded to a silica (B1680970) support and separate enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions. akjournals.com
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) or teicoplanin (e.g., Chirobiotic™ T) are also effective for separating chiral acids. researchgate.net
Method development in chiral chromatography involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for baseline resolution of the enantiomers. researchgate.netresearchgate.net
Spectroscopic Approaches for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete structural assignment.
For this compound (HOOC-CH(OH)-CH₂-S-CH₃), the expected NMR signals can be predicted based on its structure and data from analogous compounds. hmdb.cadocbrown.info
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
The -COOH proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), though it may be unobserved in deuterated water (D₂O) due to exchange.
The -CH(OH)- proton will appear as a multiplet (likely a triplet or doublet of doublets) around 4.0-4.5 ppm.
The -CH₂- protons adjacent to the sulfur will be a multiplet around 2.5-3.0 ppm.
The -S-CH₃ protons will be a sharp singlet around 2.1 ppm.
The -OH proton signal is variable and may exchange with the solvent.
¹³C NMR: The carbon NMR spectrum will show a signal for each of the four unique carbon atoms.
The C=O carbon of the carboxylic acid will be the most downfield signal, typically in the range of 175-185 ppm. docbrown.infodocbrown.info
The -CH(OH)- carbon will appear around 65-75 ppm.
The -CH₂-S- carbon will resonate in the 30-40 ppm range.
The -S-CH₃ carbon will be the most upfield signal, around 15-20 ppm.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad s) | 175-185 |
| -CH(OH)- | 4.0 - 4.5 (m) | 65-75 |
| -CH₂-S- | 2.5 - 3.0 (m) | 30-40 |
| -S-CH₃ | ~2.1 (s) | 15-20 |
This table is interactive and based on predicted values from analogous structures. Actual values may vary based on solvent and other experimental conditions. hmdb.cadocbrown.infodocbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, often coupled with HPLC (LC-MS). chromatographyonline.comnih.gov
In negative ion ESI-MS, the molecule is readily deprotonated to form the pseudomolecular anion [M-H]⁻. For this compound (C₅H₁₀O₃S, Molecular Weight: 150.19 g/mol ), this ion would be observed at a mass-to-charge ratio (m/z) of 149. chromatographyonline.commzcloud.org
Tandem mass spectrometry (MS/MS) can be used to further investigate the structure. The [M-H]⁻ precursor ion (m/z 149) is selected and fragmented through collision-induced dissociation (CID). A characteristic fragmentation pathway for this compound is the loss of the neutral methyl mercaptan (CH₃SH, mass 48 Da). chromatographyonline.com This results in a prominent fragment ion at m/z 101. chromatographyonline.com
Key fragmentation patterns observed in ESI-MS/MS include:
[M-H]⁻ → [M-H - CH₄S]⁻: This corresponds to the transition from m/z 149 to m/z 101, representing the loss of methyl mercaptan. chromatographyonline.com
Loss of H₂O: Cleavage resulting in the loss of a water molecule (18 Da) from the molecular ion is also possible.
Loss of COOH: Fragmentation involving the loss of the carboxyl group (45 Da) is a common pathway for carboxylic acids. libretexts.org
| Ion | m/z (Negative Mode) | Interpretation | Source |
| [M-H]⁻ | 149 | Deprotonated molecular ion | chromatographyonline.com |
| [M-H - CH₄S]⁻ | 101 | Loss of methyl mercaptan from the precursor ion | chromatographyonline.com |
This table is interactive. Users can sort and filter the data.
This combination of chromatographic and spectroscopic methods provides a comprehensive and robust framework for the advanced analytical characterization of this compound, ensuring its accurate identification, quantification, and structural verification.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as a premier and definitive method for the unambiguous determination of the absolute configuration of chiral molecules. wikipedia.orgsoton.ac.uk This technique provides a three-dimensional model of a molecule's crystal structure at atomic resolution, which allows for the precise spatial arrangement of its constituent atoms to be established. researchgate.net The determination of absolute stereochemistry is crucial in fields such as pharmacology and biochemistry, as different enantiomers of a chiral molecule can exhibit markedly different biological activities.
The application of X-ray crystallography to determine the absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When X-rays interact with the electrons of an atom, particularly those of heavier atoms, a phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. By carefully analyzing the intensities of Friedel pairs—reflections that are equivalent in a centrosymmetric diffraction pattern—it is possible to break the inversion symmetry and establish the absolute structure of the molecule.
For a molecule like this compound, which contains a sulfur atom, the anomalous scattering signal would be utilized to determine the absolute configuration of its chiral center at the C2 position. The process would involve growing a high-quality single crystal of an enantiomerically pure sample of the compound. This crystal would then be exposed to a beam of X-rays of a suitable wavelength. The resulting diffraction pattern would be collected and analyzed to build an electron density map, from which the molecular structure and the absolute stereochemistry could be deduced. The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute enantiomer. researchgate.net
Despite the power of this technique, a thorough review of the scientific literature indicates that, to date, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this specific compound. The following table illustrates the type of data that would be generated from such a study, but it is important to note that the values are hypothetical and for illustrative purposes only, as no experimental data has been published.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 530 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor | < 0.05 |
Should a crystallographic study be undertaken in the future, it would provide the definitive absolute stereochemistry of the enantiomers of this compound, solidifying our understanding of its three-dimensional structure.
Theoretical and Computational Investigations of 2 Hydroxy 3 Methylthio Propanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for predicting the stable conformations of molecules and for analyzing their chemical reactivity. While specific DFT studies exclusively focused on 2-Hydroxy-3-(methylthio)propanoic acid are not extensively available in the public domain, we can infer its likely conformational preferences and reactivity by examining studies on the structurally similar amino acid, methionine. nih.govresearchgate.net
For methionine, DFT calculations have been employed to explore its conformational landscape, which is largely defined by the dihedral angles of its side chain (χ1, χ2, χ3). yale.eduyale.edu These studies reveal that the molecule exists in several low-energy conformations, with the relative populations of these conformers being influenced by both intramolecular interactions and the surrounding environment. researchgate.net Similar to methionine, the conformational flexibility of HMTPA would be dictated by the rotation around the Cα-Cβ, Cβ-Sγ, and Sγ-Cδ bonds. The presence of a hydroxyl group in place of an amine group at the α-carbon would influence the intramolecular hydrogen bonding possibilities and, consequently, the relative energies of different conformers.
DFT can also be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For a molecule like HMTPA, the sulfur atom and the oxygen atoms of the carboxyl and hydroxyl groups would be key sites for chemical reactions, a feature that can be quantitatively described using DFT.
Table 1: Representative Dihedral Angles for Low-Energy Conformers of Methionine (as an analog for HMTPA)
| Conformer | χ1 (°) | χ2 (°) | χ3 (°) | Relative Energy (kcal/mol) |
| 1 | -60 | 180 | 180 | 0.00 |
| 2 | 180 | 180 | 180 | 0.25 |
| 3 | 60 | 180 | 180 | 0.50 |
Note: This table is based on computational studies of methionine and serves as a hypothetical representation for this compound. Actual values for HMTPA would require specific calculations.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netresearchgate.net
For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating regions that are rich in electrons and susceptible to electrophilic attack. The sulfur atom, with its lone pairs of electrons, would also exhibit a region of negative potential. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen of the carboxyl group would show positive potential (typically colored blue), indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and potential interactions with biological receptors. wolfram.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.
The conformational landscape of a molecule refers to the entire set of possible three-dimensional structures it can adopt and the relative energies of these structures. Exploring this landscape is crucial for understanding a molecule's physical and biological properties. Molecular dynamics (MD) simulations can be used to sample the conformational space of a molecule by simulating the movement of its atoms over time. mdpi.comnih.gov
For this compound, MD simulations could reveal the preferred conformations in different environments, such as in a vacuum or in an aqueous solution. These simulations can also provide information on the energy barriers between different conformations, which determines the rate of conformational change. mdpi.com Studies on the conformational preferences of methionine have shown that steric hindrance plays a significant role in determining the accessible dihedral angles of the side chain. yale.eduyale.edu A similar approach for HMTPA would elucidate how the substitution of the amino group with a hydroxyl group affects its conformational dynamics. A recent computational study on the solid-state phase transition of DL-methionine utilized molecular dynamics to understand the interplay of van der Waals and configurational energies in stabilizing different polymorphic forms, a methodology that could be applied to HMTPA. rsc.orgresearchgate.net
Understanding how a small molecule like this compound interacts with proteins is key to elucidating its biological function. Molecular docking and molecular dynamics simulations are powerful tools for modeling these interactions. rsc.orgrsc.org
In a hypothetical scenario, one could model the binding of HMTPA to an enzyme that utilizes methionine as a substrate, such as a methionine adenosyltransferase. Molecular docking would be used to predict the most likely binding pose of HMTPA within the enzyme's active site. Following docking, MD simulations could be performed on the protein-ligand complex to assess the stability of the predicted binding mode and to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov These simulations can provide detailed insights into the key amino acid residues involved in binding and can help to explain the substrate specificity of the enzyme. nih.gov The sulfur atom of methionine is known to be an important ligand in some metalloenzymes, and its interactions with aromatic residues can contribute to protein stability. uwaterloo.ca Similar interactions could be crucial for the binding of HMTPA to its potential protein targets.
Table 2: Hypothetical Key Interactions of this compound in an Enzyme Active Site
| Interaction Type | HMTPA Group Involved | Potential Interacting Amino Acid Residue |
| Hydrogen Bond | Carboxyl Group | Arginine, Lysine, Serine |
| Hydrogen Bond | Hydroxyl Group | Aspartate, Glutamate, Histidine |
| Hydrophobic Interaction | Methylthio Group | Leucine, Isoleucine, Valine |
| Sulfur-Aromatic Interaction | Sulfur Atom | Phenylalanine, Tyrosine, Tryptophan |
Note: This table is purely hypothetical and serves to illustrate the types of interactions that could be studied using ligand-protein interaction modeling.
In Silico Prediction of Biochemical Reactivity and Pathway Elucidation
Computational tools can be used to predict the metabolic fate of a compound by identifying potential biochemical reactions and metabolic pathways it might undergo. nih.govnih.gov
For this compound, in silico pathway prediction tools could be used to hypothesize how it is metabolized in a biological system. Given its structural similarity to methionine, it is likely to be involved in related metabolic pathways. creative-proteomics.com Computational models of the methionine cycle could be adapted to investigate the potential incorporation and transformation of HMTPA. nih.govnih.govmcw.eduresearchgate.net These models can simulate the flux of metabolites through the pathway and predict the effects of introducing HMTPA. For instance, such models could explore whether HMTPA can be converted to S-adenosyl-HMTPA in a reaction analogous to the formation of S-adenosylmethionine (SAM) from methionine. By integrating genomic and transcriptomic data, these in silico models can provide a systems-level understanding of the compound's biochemical reactivity and its impact on cellular metabolism. nih.gov
Synthesis and Exploration of 2 Hydroxy 3 Methylthio Propanoic Acid Derivatives and Analogues
Rational Design and Synthesis of Chemically Modified Analogues
The rational design of analogues of 2-hydroxy-3-(methylthio)propanoic acid is often guided by the desire to create compounds with enhanced biological activity, improved metabolic stability, or specific inhibitory properties. nih.gov The synthesis of these modified analogues involves a variety of chemical strategies, often starting from readily available precursors.
One of the primary precursors for the synthesis of the closely related HMTBa is 3-(methylthio)propanal. google.com This intermediate is crucial in the industrial production of D,L-methionine and its hydroxy analogues. google.com The synthesis of HMTBa itself typically involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile, which is formed from the reaction of 3-(methylthio)propanal with hydrogen cyanide. google.com
The synthesis of other propanoic acid derivatives often involves the modification of the core propanoic acid structure. For instance, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues have been synthesized to act as potent and selective EP3 receptor antagonists. While structurally different, the synthetic principles can be applied to the modification of this compound.
Enzymatic synthesis has also been explored for creating co-oligomers of L-methionine and HMTBa using the proteolytic enzyme papain. nih.gov This approach allows for the formation of oligomers where HMTBa is attached at the N-terminal end of a peptide chain, offering a method for creating novel biomolecules with potentially unique activities. nih.gov
A general approach to synthesizing derivatives can be seen in the creation of various ester and amide derivatives of other carboxylic acids to explore their therapeutic potential. For example, the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives has been undertaken to create dual-mechanism drugs from the non-steroidal anti-inflammatory drug, ketoprofen.
The table below summarizes some synthetic approaches for related propanoic acid derivatives.
| Derivative/Analogue | Synthetic Precursor(s) | Key Reaction Type | Reference |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) | 3-(Methylthio)propanal, Hydrogen Cyanide | Cyanohydrin formation and hydrolysis | google.com |
| L-methionine and HMTBa co-oligomers | L-methionine, d,l-HMB | Enzymatic polymerization | nih.gov |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogues | Not specified | Amide bond formation | |
| 2-(3-benzoylphenyl)propanoic acid derivatives | Ketoprofen | Esterification/Amidation |
Investigation of Modified Biochemical or Mechanistic Activities
The biochemical and mechanistic activities of chemically modified analogues of this compound are investigated to understand their biological effects. Much of this understanding is derived from studies on HMTBa, which serves as a precursor for L-methionine in animals. nih.govnih.gov
The conversion of HMTBa to L-methionine is a stereospecific enzymatic pathway. nih.gov The L-isomer of HMTBa is a substrate for L-2-hydroxy acid oxidase, while the D-isomer is acted upon by mitochondrial D-2-hydroxy acid dehydrogenase. nih.gov This enzymatic conversion is a key aspect of its biological activity as a methionine supplement.
Studies on other propanoic acid derivatives have revealed a wide range of biological activities. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity. The modification of the propanoic acid backbone with different functional groups can lead to compounds with inhibitory effects on various enzymes or receptors.
The following table outlines the investigated biochemical activities of some related compounds.
| Compound/Analogue | Investigated Activity | Key Findings | Reference |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) | Methionine precursor | Stereospecific enzymatic conversion to L-methionine. nih.gov | nih.gov |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogues | EP3 receptor antagonism | Potent and selective inhibition of the EP3 receptor. | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity | Inhibition of microbial growth. | |
| 2-(3-benzoylphenyl)propanoic acid derivatives | Anti-inflammatory, Analgesic | Dual-mechanism action. |
Elucidation of Structure-Activity Relationships through Chemical Variation
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues. For derivatives of this compound, SAR studies would involve systematically altering different parts of the molecule and assessing the impact on biological activity.
In the case of HMTBa, its efficacy as a methionine source is directly related to its structural similarity to methionine, allowing it to be recognized and converted by specific enzymes. nih.gov
For other classes of propanoic acid derivatives, SAR studies have provided valuable insights. For instance, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues, modifications to the carboxyamide side chain were found to significantly influence their binding affinity for prostaglandin (B15479496) receptors.
The antioxidant activity of methionine-containing dipeptides has been shown to be influenced by the position of the methionine residue. nih.gov Specifically, a C-terminal methionine was identified as a key descriptor for high antioxidant activity against peroxyl radicals. nih.gov This highlights how the placement of the methylthio group within a larger molecule can be critical for its function.
The table below provides examples of structure-activity relationships observed in related compounds.
| Compound Class | Structural Variation | Impact on Activity | Reference |
| Methionine dipeptides | Position of methionine residue | C-terminal methionine enhances antioxidant activity against peroxyl radicals. nih.gov | nih.gov |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogues | Modification of the carboxyamide side chain | Alters binding affinity to EP3 receptors. | |
| Oleanolic acid derivatives | Esterification and amidation | Influences anticancer properties. |
Q & A
Q. What are the recommended methods for synthesizing 2-Hydroxy-3-(methylthio)propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between thiol-containing precursors and α-keto acids. For example:
- Route 1 : Reacting methylthiol with 2-oxo-3-hydroxypropanoic acid under acidic conditions (pH 4–5) at 60–80°C, yielding ~65% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .
- Route 2 : Enzymatic synthesis using engineered hydrolases or transaminases to achieve stereoselectivity (e.g., (S)-enantiomer dominance) .
Optimization requires monitoring reaction kinetics via HPLC or NMR to minimize side products like disulfide derivatives.
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of:
- LC-MS/MS : To verify molecular weight (e.g., [M+H]+ at m/z 166.04) and fragmentation patterns .
- NMR : Key signals include a doublet for the hydroxyl proton (δ 4.8–5.2 ppm) and a singlet for the methylthio group (δ 2.1–2.3 ppm) .
- X-ray crystallography : Resolve stereochemistry (e.g., (2S,3R) configuration in crystalline form) .
Advanced Research Questions
Q. How do structural analogs of this compound differ in bioactivity, and what methodologies are used to compare them?
- Methodological Answer : Substituents on the phenyl or propanoic acid backbone significantly alter lipophilicity and target binding. For example:
| Compound Name | Structural Feature | Bioactivity Difference vs. Target Compound |
|---|---|---|
| 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid | Trifluoromethoxy group | 3× higher antimicrobial activity due to enhanced membrane permeability |
| 2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid | Imidazole ring | Binds to cytochrome P450 enzymes (IC₅₀ = 12 µM vs. >50 µM for target) |
Comparative studies use:
- Molecular docking : To predict binding affinities (e.g., AutoDock Vina).
- Enzyme inhibition assays : Measure IC₅₀ values under standardized pH and temperature conditions .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation approaches include:
- Standardized protocols : Fix parameters like solvent (DMSO concentration ≤0.1%), cell line (e.g., HEK293 vs. HepG2), and incubation time .
- Impurity profiling : Use HPLC-UV/Vis to quantify byproducts (e.g., sulfoxide derivatives) that may interfere with activity .
- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP vs. EC₅₀ correlations) .
Q. How can researchers optimize the stereochemical configuration of this compound for targeted drug design?
- Methodological Answer : Enantiomer-specific activity is assessed via:
- Chiral chromatography : Separate (R)- and (S)-forms using amylose-based columns (e.g., Chiralpak IA) .
- Pharmacokinetic profiling : Compare AUC(0–24h) and Cmax values in rodent models for each enantiomer .
Computational tools like Gaussian 16 predict stability differences (e.g., (S)-enantiomer is 2.3 kcal/mol more stable than (R)-form) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for this compound while others show no effect?
- Methodological Answer : Key variables influencing results:
- Dosage : Efficacy thresholds vary (e.g., 10 mg/kg vs. 50 mg/kg in murine models) .
- Inflammation model : LPS-induced vs. carrageenan-induced assays yield different cytokine profiles (e.g., TNF-α suppression in the former only) .
Resolve contradictions by: - Dose-response curves : Establish EC₅₀ in multiple models.
- Cohort stratification : Control for genetic variability (e.g., TLR4 polymorphisms) .
Analytical Methodologies
Q. What advanced techniques characterize the compound’s interaction with serum albumin?
- Methodological Answer : Use:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹; kd = 3.8 × 10⁻³ s⁻¹) .
- Fluorescence quenching : Calculate Stern-Volmer constants (Ksv = 6.7 × 10³ M⁻¹) to assess binding site occupancy .
Synchrotron radiation CD spectroscopy can detect conformational changes in albumin upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
